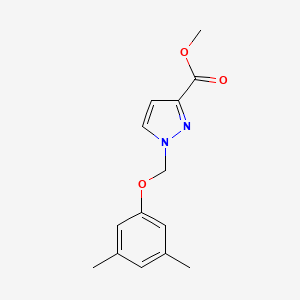

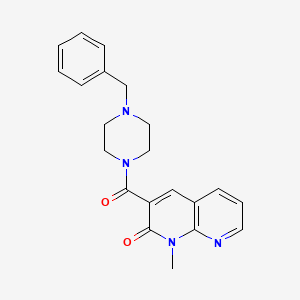

![molecular formula C14H10ClFN2O2S2 B2880967 3-((3-氯苄基)硫)-7-氟-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物 CAS No. 899966-39-3](/img/structure/B2880967.png)

3-((3-氯苄基)硫)-7-氟-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide. Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazine 1,1-dioxides typically involve the formation of the thiadiazine ring through cyclization . The reaction with 2-chlorobenzenesulfonamide forms substituted amidines, which are then cyclized to form the thiadiazine ring .科学研究应用

认知增强剂应用

研究已经发现 1,2,4-苯并噻二嗪 1,1-二氧化物的某些衍生物是有效的认知增强剂。具体而言,这些化合物已被评估其作为 AMPA 受体的正变构调节剂的能力,AMPA 受体在突触传递和可塑性中起着至关重要的作用,从而影响认知功能。例如,Francotte 等人(2010 年)的一项研究合成了一系列氟化的 1,2,4-苯并噻二嗪二氧化物,并鉴定了在体内显示出显着的认知增强作用的化合物,这归因于它们对 AMPA 受体的强活性以及由于氟原子的引入而产生的良好的药代动力学特性 (Francotte 等人,2010 年)。

有机合成中的催化应用

该化合物已被研究其在促进各种有机化合物合成的催化效率。Khazaei 等人(2015 年)的一项研究证明了使用相关化合物 N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物作为一种高效且均相的催化剂在 4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物的水介质中一步合成。该方法因其在反应条件、产率和符合绿色化学原则方面的优势而受到重视 (Khazaei 等人,2015 年)。

钾离子通道调节

另一个研究领域集中在 3-烷基氨基-7-卤代-4H-1,2,4-苯并噻二嗪 1,1-二氧化物调节 K(ATP) 通道的潜力,K(ATP) 通道对于各种生理过程至关重要。研究表明,这些化合物的结构修饰可以导致不同的组织选择性特征,从而提供潜在的治疗应用。例如,de Tullio 等人(2003 年)合成了一系列这些化合物并评估了它们对大鼠胰岛素分泌细胞和大鼠主动脉环的作用,鉴定了对胰腺 B 细胞具有显着抑制活性和对血管舒张作用最小的化合物,表明具有选择性胰腺组织靶向的潜力 (de Tullio 等人,2003 年)。

未来方向

The future directions for research on 1,2,4-thiadiazine 1,1-dioxides could involve further exploration of their biological activities . For example, their potential as anticancer and antitubercular agents could be investigated . Additionally, the development of new synthetic methods to produce these compounds could be another area of future research .

作用机制

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with the PI3Kδ enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the PI3Kδ enzyme affects several biochemical pathways. These include pathways involved in cell growth and proliferation, as well as those involved in the response to cellular stress . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

Its metabolism and excretion would depend on several factors, including the specific metabolic pathways present in the body .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation . This is due to its inhibition of the PI3Kδ enzyme and the subsequent disruption of the biochemical pathways it controls .

Action Environment

The action, efficacy, and stability of the compound can be influenced by several environmental factors. These may include the presence of other compounds or drugs in the body, the pH of the environment, and the presence of specific enzymes or proteins .

生化分析

Biochemical Properties

3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit enzymes such as xanthine oxidase and aldose reductase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function. Additionally, 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can interact with ATP-sensitive potassium channels, affecting cellular ion balance and signaling pathways .

Cellular Effects

The effects of 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Furthermore, 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby altering cellular homeostasis .

Molecular Mechanism

At the molecular level, 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with xanthine oxidase results in the inhibition of uric acid production, which is beneficial in conditions like gout . Additionally, the compound’s binding to ATP-sensitive potassium channels modulates cellular ion flux, impacting various physiological processes . Changes in gene expression induced by this compound further contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in laboratory settings have been studied to understand its stability and long-term impact. Over time, the compound has shown stability under various experimental conditions, maintaining its biochemical activity . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy. Long-term studies have indicated that continuous exposure to 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical activity without causing toxicity .

Metabolic Pathways

The metabolic pathways of 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involve its biotransformation into various metabolites. These pathways include oxidation, reduction, and conjugation reactions, primarily occurring in the liver . The metabolites formed can either retain the biological activity of the parent compound or exhibit different pharmacological properties. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

属性

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJGTSCFCWLKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

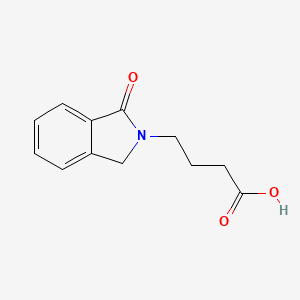

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)

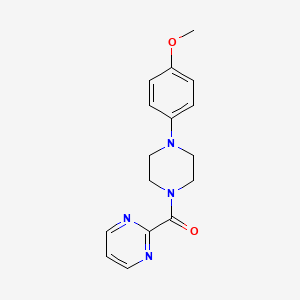

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

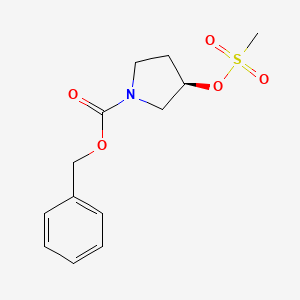

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2880895.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

![3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2880905.png)

![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)

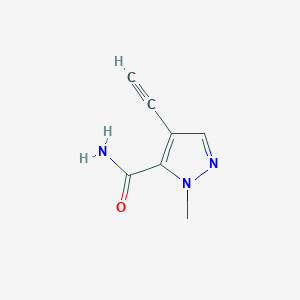

![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)